molecular formula C15H15N3O2 B2646267 2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448069-55-3

2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2646267
CAS No.: 1448069-55-3
M. Wt: 269.304
InChI Key: QSENHIIVIDNSBB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone ( 1448069-55-3) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities. The pyrrolopyrimidine structure is a key heterocyclic system in numerous biologically active compounds and is frequently investigated for its potential as a kinase inhibitor core, with derivatives showing promise in the development of antitumor and antiviral agents . The 4-methoxyphenyl substituent linked via an ethanone bridge enhances the molecular diversity and modulates the physicochemical properties, making it a versatile intermediate for structure-activity relationship (SAR) studies. With a molecular formula of C15H15N3O2 and a molecular weight of 269.30 , this reagent is ideally suited for the synthesis of more complex polyheterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit a wide range of pharmacological properties including antioxidant, antifungal, and hepatoprotective activities . Researchers can utilize this compound to explore new chemical space in multicomponent reactions (MCRs) and annulation reactions, facilitating the rapid generation of novel compound libraries for high-throughput screening . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not certified for human or animal use.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-13-4-2-11(3-5-13)6-15(19)18-8-12-7-16-10-17-14(12)9-18/h2-5,7,10H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSENHIIVIDNSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Notable Properties/Activities
Target Compound Pyrrolo[3,4-d]pyrimidine 4-Methoxyphenyl-acetyl N/A (Data limited)
JWH-201 () Indole-pyrrolo-pyrimidine 4-Methoxyphenyl-acetyl, pentyl chain Analyzed via GC-FTIR; cannabinoid analog
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolo-thiadiazinone Synthesized via cyclization; characterized by NMR/MS
Oxadiazole-based Ethanones () 1,3,4-Oxadiazole Para-substituted aryl (e.g., Cl, NMe₂) Antimicrobial activity (S. aureus, P. aeruginosa)
WIPO Compound () Pyrrolo[3,4-d]pyrimidine Indenylamino, triazol-4-yl-ethoxy Patent-protected; potential therapeutic use
Key Observations:
  • Core Structure Impact : The pyrrolo[3,4-d]pyrimidine core (target compound and WIPO derivatives) is associated with pharmacological interest, whereas indole-pyrrolo-pyrimidine (JWH-201) and oxadiazole cores () exhibit divergent bioactivities.
  • Substituent Influence: 4-Methoxyphenyl: Present in the target compound and JWH-201, this group may enhance lipophilicity and receptor affinity. In oxadiazole derivatives (), para-substitutions (e.g., Cl, NMe₂) significantly improved antimicrobial activity, suggesting the target’s methoxy group could similarly modulate activity .

Critical Analysis and Limitations

  • Data Gaps: Direct data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence.
  • Contradictions: While para-substitutions enhance activity in oxadiazoles (), the impact of methoxy vs. halogen or amino groups in pyrrolo-pyrimidines remains unclear.

Biological Activity

2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS Number: 1448069-55-3) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2C_{15}H_{15}N_{3}O_{2} with a molecular weight of 269.30 g/mol. The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number1448069-55-3
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrolo[3,4-d]pyrimidine moiety facilitates binding to enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis.

Antiproliferative Effects

Research has indicated that compounds containing the pyrrolo[3,4-d]pyrimidine structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have reported that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Case Studies

  • Anticancer Activity : A study published in Molecules evaluated the anticancer potential of various pyrrolo[3,4-d]pyrimidine derivatives. The study found that compounds with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
  • Antimicrobial Evaluation : Another research article highlighted the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The tested compound showed an MIC value of 12.5 µg/mL against S. aureus, indicating moderate antibacterial activity .

Research Findings

Recent research has focused on optimizing the biological activity of pyrrolo[3,4-d]pyrimidine derivatives through structural modifications. Incorporating polar groups has been shown to enhance solubility and bioavailability while maintaining or improving antiproliferative potency.

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